molecular formula C14H10BrN B2998627 2-(3-bromophenyl)-1H-indole CAS No. 93716-78-0

2-(3-bromophenyl)-1H-indole

Katalognummer B2998627
CAS-Nummer: 93716-78-0
Molekulargewicht: 272.145
InChI-Schlüssel: OKLBEKKWEZXQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-bromophenyl)-1H-indole, also known as 3-bromoindole, is an organic compound belonging to the class of indoles. It is a heterocyclic aromatic compound of the indole family with a C6H4BrN structure. It is a colorless solid with a melting point of 79-82°C and a boiling point of 202-205°C. 3-bromoindole has a wide range of applications in chemical synthesis and scientific research.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolite Identification

  • Summary of Application : This compound has been used in the study of pharmacokinetics and metabolite identification of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
  • Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Radiosynthesis

  • Summary of Application : This compound has been used in the radiosynthesis of 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] .
  • Methods of Application : 2-18F-PD153035 was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
  • Results or Outcomes : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Anticancer Activity

  • Summary of Application : This compound has been used in the synthesis of new anticancer agents .
  • Methods of Application : Ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized . These analogs were then characterized and their anticancer activity was evaluated .
  • Results or Outcomes : The synthesized analogs showed promising anticancer activity .

Eigenschaften

IUPAC Name

2-(3-bromophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLBEKKWEZXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-1H-indole

Citations

For This Compound
4
Citations
I Bennacef, CN Haile, A Schmidt, AO Koren… - Bioorganic & medicinal …, 2006 - Elsevier
A library of halogenated 2-arylindolyl-3-oxocarboxamides was prepared to develop radioligands to visualize cerebral PBR by SPECT and PET imaging. In vitro evaluation showed that …
Number of citations: 21 www.sciencedirect.com
VA Mamedov, EA Hafizova, AI Zamaletdinova… - Tetrahedron, 2015 - Elsevier
Sequential substitution/ring cleavage/addition reaction of 1-(cyclohex-1-enyl)-piperidine and -pyrrolidine with chloropyruvates has been accomplished for the synthesis of various …
Number of citations: 8 www.sciencedirect.com
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
X Ma, H Huang, J Su, Z Song… - Chinese Journal of …, 2020 - Wiley Online Library
of main observation and conclusion A new and intriguing methodology to access various O‐difluoromethylation oxime compounds from ClCF 2 H, TBN and indoles is developed under …
Number of citations: 15 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.